

An In-depth Technical Guide to 6-Bromo-1,4-benzodioxane

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Compound of Interest

Compound Name: 6-Bromo-1,4-benzodioxane

Cat. No.: B1266670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-1,4-benzodioxane**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic utility.

Chemical Identity

- IUPAC Name: 6-bromo-2,3-dihydro-1,4-benzodioxine[1]
- Synonyms: 3,4-Ethylenedioxybromobenzene, 4-Bromo-1,2-ethylenedioxybenzene, 6-Bromo-2,3-dihydro-1,4-benzodioxin, 6-Bromo-2,3-dihydrobenzo[b][1][2]dioxine, 1-bromo-3,4-(ethylenedioxy)benzene.[1][2]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for **6-Bromo-1,4-benzodioxane**.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO ₂	[2] [3]
Molecular Weight	215.04 g/mol	[1] [3]
CAS Number	52287-51-1	[2] [3]
Appearance	Colorless liquid	[2]
Boiling Point	259-260 °C (lit.)	[3] [4]
Density	1.598 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index	n _{20/D} 1.588 (lit.)	[3] [4]
Flash Point	110 °C (230 °F) - closed cup	[3] [4]
InChI Key	LFCURAJBHDNUNG- UHFFFAOYSA-N	[1] [3]
SMILES	Brc1ccc2OCCOc2c1	[3]

Role in Medicinal Chemistry and Drug Development

6-Bromo-1,4-benzodioxane serves as a crucial building block in the synthesis of a variety of organic molecules with potential therapeutic applications. The 1,4-benzodioxane scaffold is present in numerous biologically active compounds, and the bromo substituent on this moiety provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. Its derivatives have been investigated for anti-inflammatory and analgesic properties, highlighting its importance in drug discovery programs.

Experimental Protocols

Synthesis of 6-Bromo-1,4-benzodioxane via Bromination

This protocol describes the synthesis of **6-Bromo-1,4-benzodioxane** from 1,4-benzodioxane.

Reaction:

**Materials:**

- 1,4-Benzodioxane
- Bromine (Br_2)
- Glacial Acetic Acid
- Sodium bisulfite solution (saturated)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

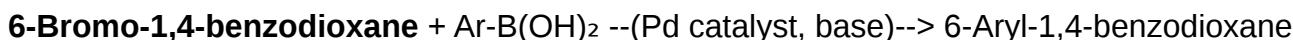
- In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-benzodioxane in glacial acetic acid.
- From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1,4-benzodioxane.

- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
- Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **6-Bromo-1,4-benzodioxane**.

Representative Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of **6-Bromo-1,4-benzodioxane** with an arylboronic acid, demonstrating its utility as a synthetic intermediate.

Reaction:



Materials:

- **6-Bromo-1,4-benzodioxane** (1 equivalent)
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Na_2CO_3 , 2 equivalents)
- Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

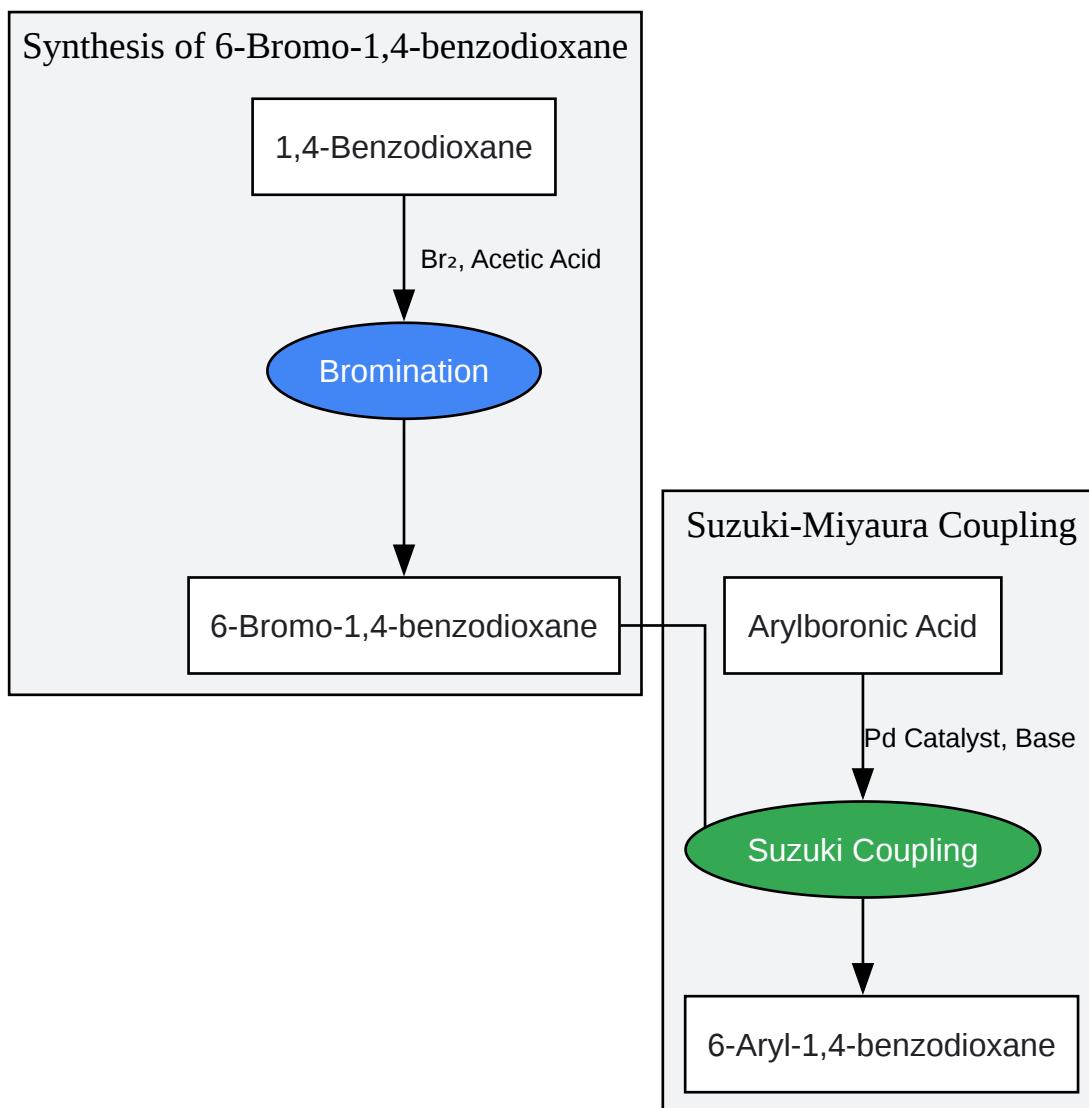
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating mantle with oil bath
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification

Procedure:

- To a Schlenk flask, add **6-Bromo-1,4-benzodioxane**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-1,4-benzodioxane derivative.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway from 1,4-benzodioxane to a 6-aryl-1,4-benzodioxane derivative, highlighting the role of **6-Bromo-1,4-benzodioxane** as a key intermediate.



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Caption: Synthetic pathway of **6-Bromo-1,4-benzodioxane** and its subsequent Suzuki coupling.

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